molecular formula C21H21N5O5S2 B2471351 (Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1031390-70-1

(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

Cat. No. B2471351
M. Wt: 487.55
InChI Key: FZAAGYLXCQFSOX-UVTDQMKNSA-N
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Description

(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C21H21N5O5S2 and its molecular weight is 487.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound is related to a class of chemicals that are primarily used in the synthesis of various heterocyclic compounds. These compounds have shown a wide range of applications, particularly in the formation of novel molecular structures with potential biological activities.

  • Transformations into Carboxylates and Pyrimidinones :

    • The synthesis of carboxylates and pyrimidinones from related chemical structures has been documented. For instance, a study details the transformations of dimethyl acetone-1,3-dicarboxylate into (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing the versatility of these compounds in synthesizing complex molecules (Žugelj et al., 2009).
  • Formation of Pyrrolo[2,1-b]thiazol-3-one Derivatives :

    • Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates have been shown to react with substituted benzaldehydes, leading to the formation of 5-arylmethylidene derivatives. These compounds were further transformed into 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles, indicating the potential of the parent compound in forming complex and biologically relevant structures (Tverdokhlebov et al., 2005).
  • Synthesis of Benzoxazinones and Thiazolidinediones :

    • The compound is associated with the preparation of benzoxazinones and thiazolidinediones. These classes of compounds have been synthesized from 2-aminophenol and related compounds, indicating the compound's utility in medicinal chemistry and drug design (Zidar et al., 2009).

Biological Activity and Pharmacological Potential

While the specific compound has not been extensively studied, its structural relatives have been researched for their biological and pharmacological activities, providing insights into the potential applications of the compound:

  • Aldose Reductase Inhibitory Activity :

    • Derivatives of thioxothiazolidin exhibit significant pharmacological activities, particularly as aldose reductase inhibitors. Such compounds, including those structurally related to the compound , have been studied for their inhibitory action and potential applications in treating complications related to diabetes (Kučerová-Chlupáčová et al., 2020).
  • Cytotoxic Activity Against Cancer Cell Lines :

    • Some derivatives have shown mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells, suggesting the relevance of these compounds in cancer research and their potential as anticancer agents (Nguyen et al., 2019).

properties

IUPAC Name

ethyl 2-[1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S2/c1-3-31-16(27)11-13-18(28)22-7-9-25(13)17-12(10-14-20(30)24(2)21(32)33-14)19(29)26-8-5-4-6-15(26)23-17/h4-6,8,10,13H,3,7,9,11H2,1-2H3,(H,22,28)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAAGYLXCQFSOX-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

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